ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
Ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 5-amino-1-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-6-31-22(30)16-13-25-28(20(16)24)18-12-17(23(3,4)5)26-21-19(14(2)27-29(18)21)15-10-8-7-9-11-15/h7-13H,6,24H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEIBZLFSUNGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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